N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide
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Overview
Description
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary target of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .
Mode of Action
It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This could result in a decrease in the production of beta-amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in alzheimer’s disease .
Result of Action
It is believed to have the potential to reduce the formation of beta-amyloid plaques, which could have a neuroprotective effect in the context of alzheimer’s disease .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially impact its effectiveness .
Biochemical Analysis
Biochemical Properties
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide interacts with various enzymes and proteins. It has been shown to inhibit Acetylcholinesterase (AChE)-mediated Aβ fibrillogenesis via interaction with the AChE peripheral anionic site .
Cellular Effects
This compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . It influences cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by potentially binding to Aβ, inhibiting the toxic conformation of Aβ 1–42, and stabilizing the α-helical content .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .
Dosage Effects in Animal Models
Administration of this compound (5 mg kg −1) significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. This compound is then reacted with appropriate sulfonyl chlorides and amines under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide can be employed in studying enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific receptors and enzymes makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Comparison with Similar Compounds
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
4-Benzylpiperidine
Uniqueness: N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide stands out due to its unique structural features and potential applications. While similar compounds may share some structural similarities, the specific arrangement of atoms and functional groups in this compound contribute to its distinct properties and uses.
Properties
IUPAC Name |
N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18(2)16-23(26)24-21-8-10-22(11-9-21)29(27,28)25-14-12-20(13-15-25)17-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYBUPXFKBYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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